molecular formula C4H8O2 B582203 Butyric--d4 Acid CAS No. 1219794-99-6

Butyric--d4 Acid

Cat. No.: B582203
CAS No.: 1219794-99-6
M. Wt: 92.13
InChI Key: FERIUCNNQQJTOY-RRVWJQJTSA-N
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Description

Butyric–d4 Acid, also known as deuterated butyric acid, is a stable isotope-labeled compound where four hydrogen atoms in butyric acid are replaced with deuterium. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its unique properties that allow for precise tracking in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyric–d4 Acid can be synthesized through the deuteration of butyric acid. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically requires a catalyst such as platinum or palladium to facilitate the exchange process.

Industrial Production Methods: Industrial production of Butyric–d4 Acid involves the large-scale deuteration of butyric acid using advanced catalytic systems to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound.

Chemical Reactions Analysis

Types of Reactions: Butyric–d4 Acid undergoes various chemical reactions similar to those of butyric acid. These include:

    Oxidation: Butyric–d4 Acid can be oxidized to produce deuterated butyric aldehyde and deuterated butyric acid derivatives.

    Reduction: The compound can be reduced to form deuterated butanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of deuterated esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides.

Major Products:

    Oxidation: Deuterated butyric aldehyde and deuterated butyric acid derivatives.

    Reduction: Deuterated butanol.

    Substitution: Deuterated esters and amides.

Scientific Research Applications

Butyric–d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of butyric acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of butyric acid derivatives.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Butyric–d4 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism of butyric acid and its derivatives.

Comparison with Similar Compounds

    Butyric Acid: The non-deuterated form of Butyric–d4 Acid, commonly found in butter and animal fats.

    Valeric Acid: Another short-chain fatty acid with similar properties and applications.

    Propionic Acid: A short-chain fatty acid with similar chemical behavior but different biological roles.

Uniqueness: Butyric–d4 Acid is unique due to its stable isotope labeling, which allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where understanding the detailed pathways and mechanisms of butyric acid is crucial.

Properties

CAS No.

1219794-99-6

Molecular Formula

C4H8O2

Molecular Weight

92.13

IUPAC Name

2,2,3,3-tetradeuteriobutanoic acid

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2

InChI Key

FERIUCNNQQJTOY-RRVWJQJTSA-N

SMILES

CCCC(=O)O

Synonyms

Butyric--d4 Acid

Origin of Product

United States

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